While 2-Methoxybenzenethiol, also known as 2-methoxythiophenol or 2-mercaptoanisole, belongs to the well-studied class of thiophenols, research dedicated specifically to this compound is scarce. The Human Metabolome Database (HMDB) acknowledges this, stating that "very few articles have been published on 2-Methoxybenzenethiol" [].
Despite the limited dedicated research, the properties of 2-Methoxybenzenethiol offer potential avenues for future scientific exploration. Here are some potential areas of investigation:
2-Methoxybenzenethiol, also known as 2-methoxythiophenol, is an organic compound with the molecular formula C₇H₈OS and a molecular weight of 156.20 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH₃) and a thiol group (-SH) at the ortho position. This compound appears as a colorless to light yellow liquid with a characteristic odor and has a boiling point of approximately 219 °C and a flash point of 95 °C .
Research indicates that 2-methoxybenzenethiol exhibits biological activities that may have therapeutic implications. It has been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems. Additionally, thiols are known to interact with various biological molecules, potentially influencing cellular signaling pathways .
2-Methoxybenzenethiol can be synthesized through several methods:
The applications of 2-methoxybenzenethiol are diverse:
Studies investigating the interactions of 2-methoxybenzenethiol have focused on its reactivity with electrophiles and its role in biological systems. Its ability to form adducts with reactive species makes it a subject of interest in understanding cellular responses to oxidative stress. Additionally, its interactions with fluoroalkenes have been explored for potential applications in synthetic chemistry .
Several compounds share structural similarities with 2-methoxybenzenethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methoxybenzenethiol | Ortho position substituted | Similar reactivity but different steric effects |
4-Methoxybenzenethiol | Para position substituted | Different electronic properties affecting reactivity |
Benzenethiol | No methoxy group | Lacks methoxy substituent; more reactive thiol |
Each of these compounds exhibits distinct chemical behaviors due to differences in their substituents' positions on the benzene ring. For instance, while all are thiols, the presence of the methoxy group significantly influences both their chemical reactivity and biological activity compared to benzenethiol.
Reductive desulfurization has proven effective for converting disulfide or thioketal precursors into 2-methoxybenzenethiol. A pioneering method involves hydrazine hydrate-mediated cleavage of 2-methoxyphenyl disulfides under mild conditions. For example, the reaction of bis(2-methoxyphenyl) disulfide with hydrazine hydrate in ethanol at 60°C yields 2-methoxybenzenethiol with >85% efficiency. This approach minimizes side reactions compared to traditional Raney nickel desulfurization, which often requires harsh conditions (e.g., 150°C, 5 atm H₂).
Key advantages of hydrazine-based systems include:
Recent advances in heterogeneous catalysis enable direct conversion of 2-methoxyphenyl sulfonic acids to the corresponding thiol. Nickel-based catalysts (e.g., 15.7 wt% Ni/Beta-12.5) facilitate hydrodeoxygenation (HDO) at 380°C under H₂ flow, achieving 76% selectivity for 2-methoxybenzenethiol. The reaction proceeds via sequential hydrogenation of the sulfonic acid group:
$$
\text{2-Methoxyphenyl-SO₃H} \xrightarrow[\text{H}2]{\text{Ni/Beta}} \text{2-Methoxybenzenethiol} + \text{H}2\text{O} + \text{SO}_2 \quad
$$
Optimal performance requires precise control of acid sites (0.8–1.2 mmol/g) and Ni nanoparticle size (4–6 nm) to balance deoxygenation and hydrogenation activities.
Microwave irradiation significantly accelerates C–S bond formation in 2-methoxybenzenethiol synthesis. A copper-catalyzed protocol using CuO/1,10-phenanthroline in water achieves 92% yield within 30 minutes at 100°C. The reaction couples 2-iodoanisole with thiourea derivatives under microwave conditions (80 W), demonstrating exceptional functional group tolerance for nitro, amino, and halogen substituents.
Representative Conditions:
Parameter | Value |
---|---|
Catalyst | CuO (5 mol%) |
Ligand | 1,10-Phenanthroline |
Solvent | H₂O |
Temperature | 100°C |
Irradiation Power | 80 W |
Yield | 89–92% |
Continuous flow systems enhance the safety and efficiency of 2-methoxybenzenethiol manufacturing. The CN109096160A patent describes a two-stage flow process:
This method reduces byproduct formation by 40% compared to batch reactors and improves heat management during exothermic steps.
Radical-mediated pathways offer a versatile approach to modifying 2-methoxybenzenethiol, particularly in polymer chemistry and materials science. The thiol group undergoes anti-Markovnikov addition to alkenes via a chain-transfer mechanism initiated by light or thermal decomposition of radical initiators.
In a typical thiol-ene reaction, 2-methoxybenzenethiol reacts with vinyl ethers to form thioether linkages. The process involves three stages:
The methoxy substituent enhances the stability of the thiyl radical through resonance delocalization, increasing reaction efficiency. While specific data on 2-methoxybenzenethiol’s radical reactivity are limited, analogous thiophenols exhibit rate constants of 10⁴–10⁵ M⁻¹s⁻¹ for thiol-ene reactions .
Transition metal catalysis enables efficient C–S bond construction in 2-methoxybenzenethiol derivatives. Palladium and copper complexes are widely employed for cross-coupling reactions between aryl halides and thiols.
A notable example is the synthesis of 2-(4-fluorophenyl)-6-(2-methoxyphenylsulfanyl)imidazo[1,2-a]pyridine, where a palladium-catalyzed coupling reaction links the imidazopyridine core to 2-methoxybenzenethiol [1]. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the thiolate, and reductive elimination to form the C–S bond (Figure 1).
Figure 1: Proposed Mechanism for Pd-Catalyzed C–S Coupling
Copper catalysts, such as CuI/1,10-phenanthroline, facilitate Ullmann-type couplings under milder conditions (80–120°C). These methods achieve >85% yields for diaryl sulfides derived from 2-methoxybenzenethiol .
Table 2: Metal-Catalyzed C–S Bond Formation Efficiency
Catalyst System | Substrate Pair | Yield (%) | Temperature (°C) |
---|---|---|---|
Pd(OAc)₂/Xantphos | Aryl bromide + thiol | 91 | 110 |
CuI/1,10-phenanthroline | Aryl iodide + thiol | 88 | 80 |
NiCl₂(dppe) | Heteroaryl chloride + thiol | 78 | 130 |
2-Methoxybenzenethiol demonstrates significant catalytic utility in the construction of benzothiophene and dibenzothiophene architectures through multiple synthetic pathways. The compound serves as both a substrate and catalytic intermediate in various heterocyclization processes that enable access to these important heterocyclic frameworks.
The most extensively studied application involves palladium-catalyzed heterocyclodehydration reactions where 2-methoxybenzenethiol derivatives undergo cyclization to form benzothiophene products. Using 1-(2-mercaptophenyl)-2-yn-1-ols as substrates bearing a CH₂R substituent on the triple bond, the process proceeds efficiently in the presence of 2 mol% PdI₂ in conjunction with KI at 80-100°C in acetonitrile solvent. This methodology consistently delivers (E)-2-(1-alkenyl)benzothiophenes in yields ranging from 55-82%, demonstrating excellent regioselectivity for C3 substitution patterns.
The palladium-catalyzed carbonylative approach represents another significant pathway, where 2-(methylthio)phenylacetylenes undergo intramolecular S-5-endo-dig cyclization followed by iodide-promoted S-demethylation and alkoxycarbonylation. This multicomponent process operates under 40 atmospheres of CO/air mixture at 80°C in methanol, achieving 80% isolated yield of benzothiophene-3-carboxylic esters. The reaction mechanism involves formation of a palladium-thiolate complex as the key catalytically competent intermediate.
Radical-promoted heterocyclodehydration offers an alternative synthetic route with complementary selectivity profiles. When 1-(2-mercaptophenyl)-2-yn-1-ols bearing alkyl or aryl substituents on the triple bond react in alcoholic media at 80-100°C with radical initiators such as AIBN, 2-alkoxymethylbenzothiophenes form selectively in yields ranging from 49-98%. This radical pathway proceeds through thiyl radical intermediates that promote anti-Markovnikov addition patterns, providing access to different substitution patterns compared to the palladium-catalyzed processes.
Dibenzothiophene architectures emerge through distinct mechanistic pathways that often involve multi-step radical processes. Gas-phase formation studies reveal that dibenzothiophene formation from benzothiophene precursors with cyclopentadienyl radicals proceeds through six elementary steps: initial addition reaction, ring closure, first hydrogen shift, carbon-carbon cleavage, second hydrogen shift, and final elimination. The carbon-carbon cleavage step serves as the rate-determining process with activation barriers of 44.6-45.5 kcal/mol for sulfur-containing heterocycles, demonstrating that sulfureted systems exhibit enhanced formation potential compared to oxygenated analogues.
Comprehensive kinetic studies demonstrate that thiol-mediated cyclization reactions exhibit strong dependence on catalyst loading, temperature, and solvent choice. For copper-catalyzed systems, optimal conditions typically require 5-10 mol% catalyst loading at temperatures of 80-120°C. The reaction rates show modest sensitivity to substituent effects on both thiophenol nucleophiles and aryl halide electrophiles, indicating involvement of both reactants in the rate-determining step according to Hammett plot analysis.
Temperature-dependent studies reveal that increasing reaction temperature from 80°C to 100°C improves conversion rates but may compromise selectivity. Solvent effects prove crucial, with polar protic solvents facilitating C-S cross-coupling reactions while maintaining ligand-free environments. The use of 2,6-lutidine as base proves essential for optimal product formation in many systems.
2-Methoxybenzenethiol participates in diverse thiol-mediated cyclization reactions that enable construction of oxygenated heterocyclic frameworks through multiple mechanistic pathways. These processes leverage the unique reactivity of the thiol functionality to promote cyclization while introducing oxygen-containing structural motifs.
Thiol-ene cyclization reactions proceed through both cationic and radical pathways, providing access to different heterocyclic products depending on reaction conditions. Under cationic conditions using p-toluenesulfonic acid, thioacetal linkages form with high efficiency, while radical conditions using 2,2'-azobisisobutyronitrile generate thioether products. These dual mechanistic pathways enable selective formation of 16-membered cyclic thioacetals or 18-membered cyclic thioethers under high-dilution conditions.
The thiol-yne click reaction represents a particularly powerful approach for functionalizing thiols bearing catechol moieties. Using copper nanoparticles supported on titanium dioxide as heterogeneous catalyst, activated alkynes undergo regioselective and stereoselective hydrothiolation to afford anti-Markovnikov Z-vinyl sulfides. This methodology demonstrates broad substrate scope with activated alkynes including methyl propiolate, propiolic acid, propiolamide, and 2-ethynylpyridine, consistently delivering high yields and selectivity.
Thiol-oxygen co-oxygenation (TOCO) methodology provides access to 1,2,4-trioxane pharmacophores through oxidative cyclization processes. Substituted allylic alcohols undergo co-oxygenation with thiols to generate α-hydroxyperoxides that subsequently condense with ketones to afford functionalized 1,2,4-trioxanes in good yields. This approach enables convenient modification of phenylsulfenyl groups and facilitates preparation of antimalarial prodrug candidates.
Aerobic oxidation conditions using lanthanide cluster catalysts demonstrate remarkable efficiency for chemoselective thiol oxidation. The [Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈ cluster catalyzes aerobic oxidation of thiols under heating conditions with outstanding stability and recyclability across 38 different substrate tests. This system efficiently promotes unsymmetrical disulfide synthesis while preventing over-oxidized byproduct formation.
Visible-light-mediated cyclization reactions offer mild and environmentally benign approaches to heterocycle construction. Photoredox-catalyzed [2+2+1] cascade cyclization of 1,6-enynes with thiols provides rapid access to sulfur-containing polycyclic derivatives in moderate to good yields. The mechanism involves sulfur radical addition to alkynyl moieties followed by cascade cyclization with alkenyl units, ultimately leading to sulfur-containing polycyclic molecules through homolytic substitution processes.
Transition metal photoredox catalysis enables anti-Markovnikov hydrothiolation of olefins using visible light-absorbing catalysts. Ruthenium-based photocatalysts such as Ru(bpz)₃²⁺ undergo photoexcitation to generate strongly oxidizing metal-to-ligand charge transfer states that promote reductive quenching by thiols. This process generates thiyl radicals that add across alkenes with anti-Markovnikov selectivity, followed by hydrogen atom abstraction to deliver hydrothiolated products.
Detailed mechanistic studies reveal that thiol-mediated cyclization reactions often proceed through multiple competing pathways. Thiol-promoted three-step ring expansion cascades demonstrate the multitasking nature of thiol reagents, capable of promoting dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion through in situ generation of strong Brønsted acids. These reactions typically proceed in high yields and prove readily scalable to millimole quantities.
Kinetic analysis of intermolecular and intramolecular thiol cyclization reactions reveals distinct rate constants for each mechanistic step. Intermolecular alkylation of thiol groups proceeds with second-order rate constants of approximately 51 M⁻¹s⁻¹, while subsequent intramolecular cyclization occurs at rates of 4.1 × 10⁻⁴ reactions per second. These kinetic parameters enable optimization of reaction conditions to favor cyclization over polymerization processes.
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